1,3,5-Tribromo-2-(2-bromoethoxy)benzene
Overview
Description
1,3,5-Tribromo-2-(2-bromoethoxy)benzene is a brominated aromatic compound with the molecular formula C8H6Br4O and a molecular weight of 437.74864 g/mol It is characterized by the presence of three bromine atoms attached to the benzene ring and an additional bromine atom on the ethoxy group
Preparation Methods
The synthesis of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of 1,3,5-tribromobenzene with 2-bromoethanol under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. Industrial production methods may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
1,3,5-Tribromo-2-(2-bromoethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,5-Tribromo-2-(2-bromoethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds. Its brominated structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of flame retardants and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-Tribromo-2-(2-bromoethoxy)benzene involves its interaction with specific molecular targets. The bromine atoms can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
1,3,5-Tribromo-2-(2-bromoethoxy)benzene can be compared with other brominated aromatic compounds, such as:
1,3,5-Tribromobenzene: Lacks the ethoxy group, making it less reactive in certain chemical reactions.
1,3,5-Tribromo-2-methoxybenzene: Contains a methoxy group instead of an ethoxy group, which affects its solubility and reactivity.
1,3,5-Tribromo-2,4,6-tris(bromomethyl)benzene: Has additional bromomethyl groups, making it more reactive and suitable for different applications.
Properties
IUPAC Name |
1,3,5-tribromo-2-(2-bromoethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4O/c9-1-2-13-8-6(11)3-5(10)4-7(8)12/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHXDAHYXHGQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCBr)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8071518 | |
Record name | 1,3,5-Tribromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8071518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.75 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68413-71-8 | |
Record name | 1,3,5-Tribromo-2-(2-bromoethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68413-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,3,5-tribromo-2-(2-bromoethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068413718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3,5-tribromo-2-(2-bromoethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Tribromo-2-(2-bromoethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8071518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-tribromo-2-(2-bromoethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.839 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-TRIBROMO-2-(2-BROMOETHOXY)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SMK7L852B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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